molecular formula C16H20N2 B8514617 4-[[(Phenylmethyl)methylamino]methyl]benzenemethanamine

4-[[(Phenylmethyl)methylamino]methyl]benzenemethanamine

Cat. No. B8514617
M. Wt: 240.34 g/mol
InChI Key: HCUXXSLOSBBPTK-UHFFFAOYSA-N
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Patent
US06114390

Procedure details

To a suspension of 1.9 g (0.05 Mol) of lithium aluminium hydride in 70 ml of anhydrous tetrahydrofuran was added dropwise, at ambient temperature, a solution of 12.1 g (0.051 Mol) of 4-cyano-N-methyl-N-(phenylmethyl)benzenemethanamine in 30 ml of dry tetrahydrofuran and the mixture was then heated to 60° C. for 3 hours and refluxed for 2 hours. A further 0.5 g of lithium aluminium hydride were added and the mixture was refluxed for another 3 hours. After working up in the usual way and purification by column chromatography (Baker; 0.03-0.06 mm; dichloromethane/methanol/cyclohexane/conc. aqueous ammonia=68/15/15/2 (v/v/v/v)) 10.2 g (83% of theory) of a colourless oil were obtained.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]([C:9]1[CH:14]=[CH:13][C:12]([CH2:15][N:16]([CH3:24])[CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[CH:11][CH:10]=1)#[N:8]>O1CCCC1>[C:18]1([CH2:17][N:16]([CH2:15][C:12]2[CH:13]=[CH:14][C:9]([CH2:7][NH2:8])=[CH:10][CH:11]=2)[CH3:24])[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
70 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
12.1 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)CN(CC1=CC=CC=C1)C
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise, at ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for another 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After working up in the usual way and purification by column chromatography (Baker; 0.03-0.06 mm; dichloromethane/methanol/cyclohexane/conc. aqueous ammonia=68/15/15/2 (v/v/v/v)) 10.2 g (83% of theory) of a colourless oil
CUSTOM
Type
CUSTOM
Details
were obtained

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)CN(C)CC1=CC=C(C=C1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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